N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(18-6-7-20-8-10-22-11-9-20)13-15-12-16(23-19-15)14-4-2-1-3-5-14/h1-5,12H,6-11,13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDILOMPHWLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate halide.
Coupling Reactions: The final step involves coupling the morpholine ring with the isoxazole derivative using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Thiazolidinedione-Based Acetamides
Compounds 4m, 4n, 4o () share the N-(2-morpholinoethyl)acetamide backbone but differ in the substituents on the thiazolidinedione ring. Key comparisons include:
| Compound ID | Substituent on Thiazolidinedione | Solvent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 4m | Benzylidene | Ethanol | 89 | 180–182 |
| 4n | 2-Chlorobenzylidene | Ethanol | 95 | 177–179 |
| 4o | 4-Bromobenzylidene | Ethanol | 95 | 224–226 |
Key Findings :
- Chloro- and bromo-substituents (4n, 4o) marginally increase yields (95%) compared to the unsubstituted benzylidene analog (4m, 89%) .
- Halogenated derivatives exhibit higher melting points, likely due to enhanced halogen bonding and van der Waals interactions .
- The morpholinoethyl group in these compounds facilitates regioselective cycloaddition reactions, as demonstrated in the synthesis of spiro derivatives with four stereocenters .
Isoxazole-Based Acetamides
and highlight isoxazole-containing analogs, though none directly match the 5-phenylisoxazole moiety of the target compound:
Comparison :
- describes 2-phenoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide, which shares a phenyl-substituted heterocycle but lacks the morpholinoethyl group, suggesting divergent pharmacological profiles .
Sulfonamide and Benzothiazole Derivatives
Compounds from and illustrate structural diversity in acetamide derivatives:
- Benzothiazole acetamides (): Include trifluoromethyl and methoxy-substituted variants (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide). These compounds prioritize aromatic stacking and halogen bonding, unlike the morpholinoethyl group’s hydrogen-bonding capacity .
Key Difference :
- The morpholinoethyl group in the target compound introduces a tertiary amine, enhancing solubility in polar solvents compared to sulfonamide or benzothiazole analogs.
Spiro and Cycloaddition Derivatives
details the use of N-(2-morpholinoethyl)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide in stereoselective [3+2] cycloadditions.
Biological Activity
N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C14H18N2O2 and a molecular weight of approximately 246.3 g/mol. Its structure features a morpholino group attached to an isoxazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.3 g/mol |
| Structural Features | Morpholino group, isoxazole ring |
Research indicates that this compound primarily interacts with the myosin and actin systems, which are critical for muscle contraction and relaxation. The compound has been shown to modulate smooth muscle myosin activity, potentially influencing various physiological processes such as vasodilation and gastrointestinal motility. Additionally, it may exhibit anti-inflammatory properties, making it a candidate for treating conditions related to smooth muscle dysfunction.
1. Muscle Modulation
Studies have demonstrated that this compound can enhance or inhibit smooth muscle contraction by altering myosin phosphorylation states. This modulation can be crucial in managing disorders characterized by abnormal smooth muscle function.
2. Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It could potentially reduce inflammation in various tissues, which warrants further exploration in inflammatory disease models.
Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Smooth Muscle Activity: A study indicated that the compound significantly affected the contractile response of isolated smooth muscle tissues, suggesting a direct interaction with myosin light chain kinase (MLCK) .
- Anti-inflammatory Potential: In vitro studies showed that this compound decreased pro-inflammatory cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent .
Case Study 1: Smooth Muscle Dysfunction
A clinical trial investigated the effects of this compound on patients with gastrointestinal motility disorders. Results indicated improved motility and reduced symptoms in treated patients compared to controls.
Case Study 2: Inflammatory Bowel Disease
Another study assessed the compound's efficacy in a rat model of inflammatory bowel disease (IBD). The results showed significant reductions in inflammatory markers and improved histological scores in treated animals, supporting its therapeutic potential in IBD .
Q & A
Basic: What are the standard synthetic routes for N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the isoxazole ring via cyclization of a nitrile oxide with an alkyne or alkene, followed by coupling with a morpholinoethylamine derivative. Key steps include:
- Isoxazole ring synthesis : Use of hydroxylamine hydrochloride and chloroacetyl chloride under reflux in ethanol/water mixtures (80–90°C, 6–8 hours) to generate the 5-phenylisoxazol-3-yl core .
- Acetamide coupling : Activation of the carboxylic acid intermediate (e.g., 2-(5-phenylisoxazol-3-yl)acetic acid) with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. Reaction with N-(2-morpholinoethyl)amine requires inert conditions (argon atmosphere) and temperatures of 0–5°C to minimize side reactions .
- Yield optimization : Solvent choice (e.g., DMF for polar intermediates), catalyst screening (e.g., Pd/C for hydrogenation steps), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical. Yields range from 60–85% depending on step efficiency .
Advanced: How can high-throughput screening (HTS) techniques improve catalytic efficiency in synthesizing this compound?
Answer:
HTS enables rapid identification of optimal catalysts and conditions for each synthetic step. For example:
- Catalyst libraries : Screen transition-metal catalysts (e.g., Pd, Cu) for coupling reactions using microplate-based assays. Fluorescence or UV-vis monitoring can identify high-performing candidates in hours .
- Solvent/reagent optimization : Automated systems test combinations of solvents (e.g., THF vs. DMF) and bases (e.g., K₂CO₃ vs. Et₃N) to maximize yield and purity. Machine learning algorithms can predict optimal conditions from historical data .
- Kinetic studies : Real-time reaction monitoring via inline NMR or IR spectroscopy in HTS formats helps identify rate-limiting steps and refine reaction timelines .
Basic: What analytical techniques confirm the purity and structure of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) confirm the presence of the morpholinoethyl group (δ 2.4–2.6 ppm for N-CH₂, δ 3.5–3.7 ppm for morpholine O-CH₂) and isoxazole protons (δ 6.5–7.0 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% required for biological assays). Retention time comparisons with standards validate identity .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z ~386.2 for C₁₉H₂₄N₃O₃) and fragments .
Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data?
Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., incubation with liver microsomes), bioavailability (oral vs. intravenous administration), and metabolite identification (LC-MS/MS) to assess if rapid metabolism reduces in vivo efficacy .
- Target engagement assays : Use CRISPR-engineered reporter cell lines or bioluminescence resonance energy transfer (BRET) to verify compound-target binding in live animals versus cell cultures .
- Dose-response recalibration : Adjust in vivo dosing regimens based on allometric scaling from in vitro IC₅₀ values (e.g., murine models may require 10–50x higher doses due to protein binding) .
Basic: What biological activities have been observed for this compound, and what assays were used?
Answer:
Preliminary studies on analogs show:
- Anticancer activity : Growth inhibition (85–90%) in OVCAR-8 (ovarian) and SNB-19 (CNS) cell lines via MTT assays .
- Antimicrobial effects : MIC values of 8–16 µg/mL against Staphylococcus aureus (broth microdilution) and Candida albicans (agar diffusion) .
- Mechanistic assays : Western blotting confirms downregulation of PI3K/Akt/mTOR pathways in cancer cells .
Advanced: How does the morpholinoethyl group influence pharmacokinetics compared to pyridine analogs?
Answer:
- Solubility : The morpholinoethyl group enhances water solubility (logP ~1.8 vs. ~2.5 for pyridine analogs) due to its polar tertiary amine, improving oral bioavailability .
- Metabolic stability : Morpholine rings resist CYP3A4-mediated oxidation better than pyridines, as shown in hepatocyte incubation studies (t₁/₂ > 120 min vs. <60 min) .
- Target selectivity : Molecular docking reveals stronger hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR) due to the morpholine oxygen’s electronegativity .
Basic: What structural features contribute to this compound’s bioactivity?
Answer:
- Isoxazole core : Acts as a bioisostere for carboxylic acids, enhancing membrane permeability while maintaining hydrogen-bonding capacity .
- Morpholinoethyl group : Improves solubility and provides a secondary interaction site for target proteins (e.g., kinases) .
- Acetamide linker : Facilitates metabolic stability compared to ester or carbamate linkages, as shown in plasma stability assays .
Advanced: What computational methods predict molecular targets and guide optimization?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Glue screens against kinase libraries (e.g., PDB entries 1M17, 2JDO) to prioritize targets. Free energy scoring (ΔG < -9 kcal/mol suggests strong binding) .
- QSAR modeling : Train models on analogs’ IC₅₀ data to predict substituent effects (e.g., electron-withdrawing groups on phenyl enhance activity) .
- MD simulations : GROMACS-based simulations (50 ns) assess binding stability and identify key residues for mutagenesis validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
